molecular formula C5H11IO B3049404 1-Iodo-4-methoxybutane CAS No. 20549-69-3

1-Iodo-4-methoxybutane

Cat. No.: B3049404
CAS No.: 20549-69-3
M. Wt: 214.04 g/mol
InChI Key: NUFWKXRPKIZOJQ-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxybutane is an organic compound with the molecular formula C₅H₁₁IO It is a halogenated ether, characterized by the presence of an iodine atom and a methoxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-methoxybutane can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutanol with iodine in the presence of a phosphorus catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + I_2 \xrightarrow{\text{P}} \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{I} + H_2O ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodine incorporation.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-methoxybutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-methoxybutanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-methoxy-1-butene.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, methoxide ions, and other nucleophiles are commonly used in substitution reactions.

    Bases: Strong bases like sodium ethoxide are used in elimination reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Substitution: 4-Methoxybutanol

    Elimination: 4-Methoxy-1-butene

    Oxidation: 4-Methoxybutanal or 4-Methoxybutanoic acid

Scientific Research Applications

1-Iodo-4-methoxybutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-iodo-4-methoxybutane primarily involves its reactivity as a halogenated ether. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

    1-Iodo-4-methoxybutane: C₅H₁₁IO

    4-Iodobutyl methyl ether: C₅H₁₁IO

    4-Methoxybutyl iodide: C₅H₁₁IO

Uniqueness: this compound is unique due to its specific combination of an iodine atom and a methoxy group on a butane backbone. This combination imparts distinct reactivity patterns, making it valuable in synthetic organic chemistry. Compared to other halogenated ethers, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-iodo-4-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-7-5-3-2-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFWKXRPKIZOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627637
Record name 1-Iodo-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20549-69-3
Record name 1-Iodo-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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